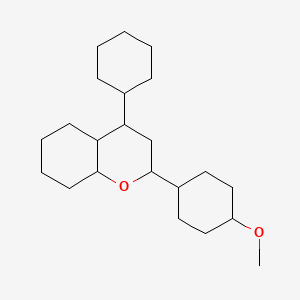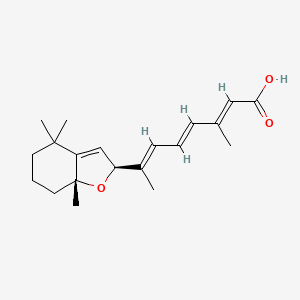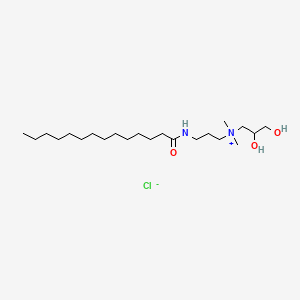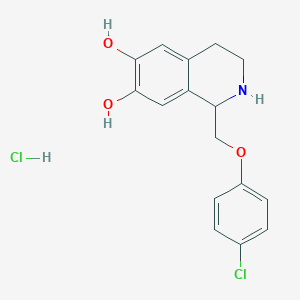
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is a chemical compound with the molecular formula C13H15NO2. It is a derivative of piperidinedione, characterized by the presence of an ethyl and a phenyl group at the 3-position of the piperidinedione ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diketones, alcohols, and substituted piperidinediones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
2,6-Piperidinedione, 3-phenyl-: This compound lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: This derivative contains an amino group, making it useful for developing protein degrader building blocks.
Uniqueness: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is unique due to the presence of both ethyl and phenyl groups at the 3-position, which can influence its chemical properties and biological activities. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propriétés
Numéro CAS |
17575-58-5 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(3R)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m1/s1 |
Clé InChI |
JMBQKKAJIKAWKF-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)

